1-(4-methylcyclohex-3-en-1-yl)methanamine
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Overview
Description
1-(4-methylcyclohex-3-en-1-yl)methanamine is an organic compound with the molecular formula C8H15N. It is characterized by a cyclohexene ring substituted with a methyl group and a methanamine group.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-methylcyclohex-3-en-1-yl)methanamine can be synthesized through several methods. One common approach involves the reduction of 1-(4-methylcyclohex-3-en-1-yl)nitro compound using hydrogen gas in the presence of a palladium catalyst. The reaction is typically carried out under mild conditions, with the temperature maintained around 25-30°C and the pressure at 1-2 atm .
Industrial Production Methods: In industrial settings, the production of this compound often involves the catalytic hydrogenation of the corresponding nitro compound. This process is scaled up using large reactors and optimized for high yield and purity. The reaction conditions are carefully controlled to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions: 1-(4-methylcyclohex-3-en-1-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding imine or nitrile using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: It can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The methanamine group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at 0-5°C.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide at 25-30°C.
Major Products Formed:
Oxidation: Imines or nitriles.
Reduction: Primary amines.
Substitution: Alkylated amines.
Scientific Research Applications
1-(4-methylcyclohex-3-en-1-yl)methanamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: It is explored as a potential drug candidate for treating neurological disorders due to its structural similarity to certain neurotransmitters.
Mechanism of Action
The mechanism of action of 1-(4-methylcyclohex-3-en-1-yl)methanamine involves its interaction with specific molecular targets. In biological systems, it may act on neurotransmitter receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the structural context of the compound .
Comparison with Similar Compounds
- 1-(4-methylcyclohex-3-en-1-yl)ethanamine
- 1-(4-methylcyclohex-3-en-1-yl)propanamine
- 1-(4-methylcyclohex-3-en-1-yl)butanamine
Comparison: 1-(4-methylcyclohex-3-en-1-yl)methanamine is unique due to its specific substitution pattern on the cyclohexene ring. Compared to its analogs, it may exhibit different reactivity and biological activity, making it a valuable compound for targeted research and applications .
Properties
CAS No. |
4736-18-9 |
---|---|
Molecular Formula |
C8H15N |
Molecular Weight |
125.2 |
Purity |
95 |
Origin of Product |
United States |
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